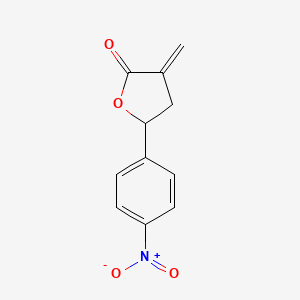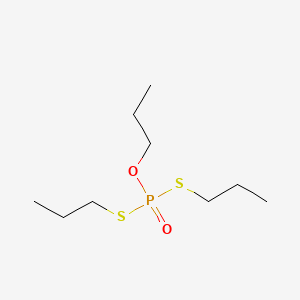
O,S,S-Tripropyl dithiophosphate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
O,S,S-Tripropyl dithiophosphate is an organophosphorus compound that belongs to the class of thiophosphates. These compounds are characterized by the presence of sulfur atoms replacing one or more oxygen atoms in the phosphate group. This compound is known for its unique chemical properties and has found applications in various fields, including industrial, agricultural, and medicinal chemistry .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of O,S,S-Tripropyl dithiophosphate typically involves the reaction of dialkyl phosphites with sulfur or sulfur-containing reagents. One common method is the reaction of diethyl phosphite with sulfur in the presence of a base such as triethylamine. This reaction can be carried out under solvent-free conditions using microwave irradiation to enhance the reaction rate and yield .
Industrial Production Methods: Industrial production of this compound often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures high efficiency and yield. The process may also involve purification steps such as distillation or crystallization to obtain the desired product in high purity .
Analyse Des Réactions Chimiques
Types of Reactions: O,S,S-Tripropyl dithiophosphate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the presence of sulfur atoms, which can participate in redox processes and nucleophilic substitution reactions .
Common Reagents and Conditions:
Oxidation: this compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction of this compound can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions involving this compound can be carried out using alkyl halides or acyl chlorides.
Major Products Formed: The major products formed from these reactions include sulfoxides, sulfones, phosphine derivatives, and various substituted thiophosphates .
Applications De Recherche Scientifique
O,S,S-Tripropyl dithiophosphate has a wide range of scientific research applications:
Chemistry: It is used as a reagent in organic synthesis for the preparation of various organophosphorus compounds.
Biology: In biological research, this compound is used as a probe to study enzyme mechanisms and protein interactions.
Industry: this compound is used as an additive in lubricants and as a flotation agent in mineral processing.
Mécanisme D'action
The mechanism of action of O,S,S-Tripropyl dithiophosphate involves its interaction with various molecular targets and pathways:
Antioxidant Mechanism: The compound acts as a peroxide decomposer and radical scavenger, thereby preventing oxidative damage to cells and tissues.
Metal Deactivation: this compound can chelate metal ions, reducing their catalytic activity in oxidative processes.
Radical Trapping: The compound can trap free radicals, preventing them from initiating chain reactions that lead to oxidative damage.
Comparaison Avec Des Composés Similaires
O,S,S-Tripropyl dithiophosphate can be compared with other similar compounds, such as:
Zinc Dialkyldithiophosphate: Used as an oil additive, it shares similar antioxidant properties but differs in its metal ion composition.
Chlorpyrifos: A popular insecticide, it is structurally related but has different applications and toxicity profiles.
Malathion: Another insecticide, it has similar chemical properties but is used primarily in agricultural settings.
Uniqueness: this compound is unique due to its specific combination of sulfur and phosphorus atoms, which imparts distinct chemical reactivity and biological activity. Its versatility in various applications, from industrial to medicinal, highlights its importance in scientific research and practical use .
Propriétés
Numéro CAS |
74125-01-2 |
|---|---|
Formule moléculaire |
C9H21O2PS2 |
Poids moléculaire |
256.4 g/mol |
Nom IUPAC |
1-bis(propylsulfanyl)phosphoryloxypropane |
InChI |
InChI=1S/C9H21O2PS2/c1-4-7-11-12(10,13-8-5-2)14-9-6-3/h4-9H2,1-3H3 |
Clé InChI |
AOTHZQJQFFOUEA-UHFFFAOYSA-N |
SMILES canonique |
CCCOP(=O)(SCCC)SCCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


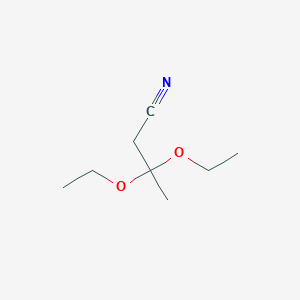
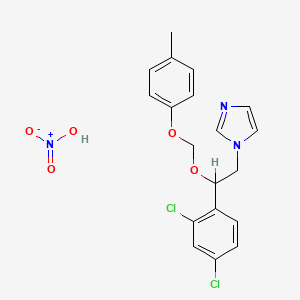
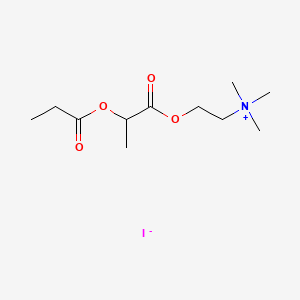
![6,9-Dithiaspiro[3.6]decane](/img/structure/B14460294.png)
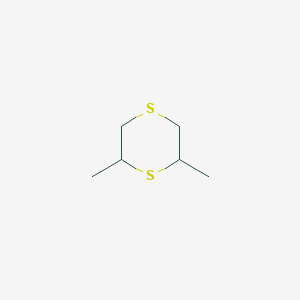

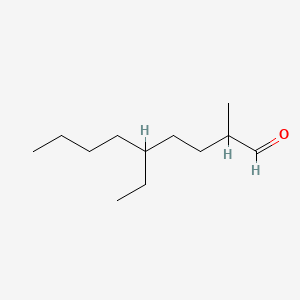
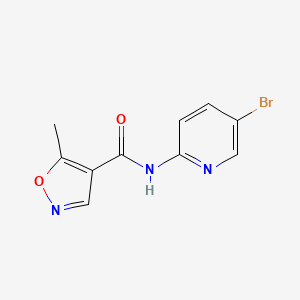
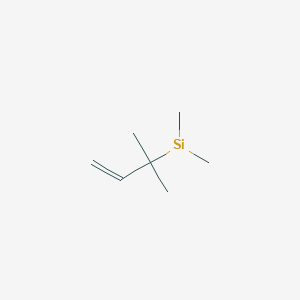

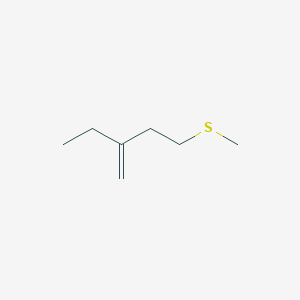
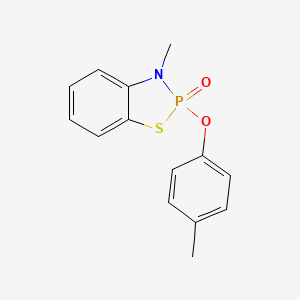
![4,4'-[Methylenedi(1,3-benzothiazole-6,2-diyl)]dianiline](/img/structure/B14460342.png)
